

A Technical Guide to the Chemical and Physical Properties of Citramalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citramalic acid

Cat. No.: B1208788

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Introduction

Citramalic acid, also known as 2-methylmalic acid, is a C5-dicarboxylic acid with the chemical formula $C_5H_8O_5$. Structurally similar to the well-known malic acid, it features an additional methyl group on the alpha-carbon. This chiral compound exists as two enantiomers, (R)- and (S)-**citramalic acid**, and is found in various biological systems, from microbes to plants. It was first discovered in apple peels and has since been identified in other fruits and fermentation products. **Citramalic acid** is of growing interest in biotechnology and chemical synthesis as a precursor for biofuels and polymers, such as methacrylic acid. This document provides a comprehensive overview of its chemical and physical properties, relevant experimental protocols, and biosynthetic pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **citramalic acid** are summarized in the tables below. These properties are crucial for its application in various research and development contexts.

Table 1: General Properties of Citramalic Acid

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ O ₅	
Molar Mass	148.11 g/mol	
IUPAC Name	2-hydroxy-2-methylbutanedioic acid	
Appearance	White solid/fine crystalline powder	
Boiling Point	295.2 °C at 760 mmHg	
Density	1.513 g/cm ³	
Predicted pKa	3.65 ± 0.28	
Solubility	Freely soluble in water and acetone. Soluble in ethyl acetate and ether. Practically insoluble in petroleum ether and benzene.	

Table 2: Properties of Citramalic Acid Stereoisomers

Property	(R)-(-)-Citramalic Acid	(S)-(+)-Citramalic Acid	dl-Form (Racemic)	Reference(s)
CAS Number	6236-10-8	6236-09-5	2306-22-1	
Melting Point	108-110 °C	109-111 °C	117 °C	
Optical Rotation	[α] _D ²⁰ = -23.4° (c=3 in H ₂ O)	[α] _D ²² = +23.6° (c=3 in H ₂ O)	Not applicable	

Spectral Data

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of **citramalic acid** in D₂O typically shows signals corresponding to the methyl and methylene protons. The chemical shifts are influenced by the neighboring carboxylic acid and hydroxyl groups.

- Mass Spectrometry (MS): In negative ion mode ESI-MS/MS, **citramalic acid** ($[M-H]^-$) typically shows a precursor ion at m/z 147. Characteristic fragment ions can be observed, which correspond to the loss of water and carboxyl groups.

Experimental Protocols

Protocol 1: Biosynthesis of Citramalic Acid in Engineered Escherichia coli

This protocol outlines the general steps for producing **citramalic acid** through microbial fermentation using a metabolically engineered strain of *E. coli*. The process involves the overexpression of a key enzyme and the knockout of competing pathways.

- Strain Engineering:
 - The gene *cimA* from *Methanococcus jannaschii*, which encodes for citramalate synthase, is cloned into an expression vector (e.g., pZE12) and transformed into an *E. coli* host strain.
 - To increase the flux towards citramalate production, genes from competing metabolic pathways are knocked out. These can include genes involved in acetate formation (*poxB*, *ackA*, *pta*) and the degradation of citramalate precursors or analogs (*leuC*, which codes for 3-isopropylmalate dehydratase).
- Fermentation:
 - A seed culture of the engineered *E. coli* strain is grown overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.
 - A production-scale fermenter containing a defined mineral salts medium supplemented with a carbon source (e.g., glycerol or glucose) is inoculated with the seed culture.
 - The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.
 - A fed-batch strategy is often employed, where the carbon source is fed continuously to maintain a growth-limiting condition, which can help in minimizing the formation of

inhibitory byproducts like acetate.

- Induction and Production:
 - When the culture reaches a desired cell density, the expression of the *cimA* gene is induced (e.g., by adding IPTG if under an inducible promoter).
 - The fermentation is continued for a set period (e.g., 132 hours), during which **citramalic acid** is synthesized and secreted into the medium.
- Product Recovery and Analysis:
 - At the end of the fermentation, the cells are separated from the culture broth by centrifugation.
 - The concentration of **citramalic acid** in the supernatant is quantified using methods such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enantiomeric Analysis of Citramalic Acid by LC-MS/MS

This method allows for the separation and quantification of the (R) and (S) enantiomers of **citramalic acid** in a sample, which is crucial for studying its biological origin and function.

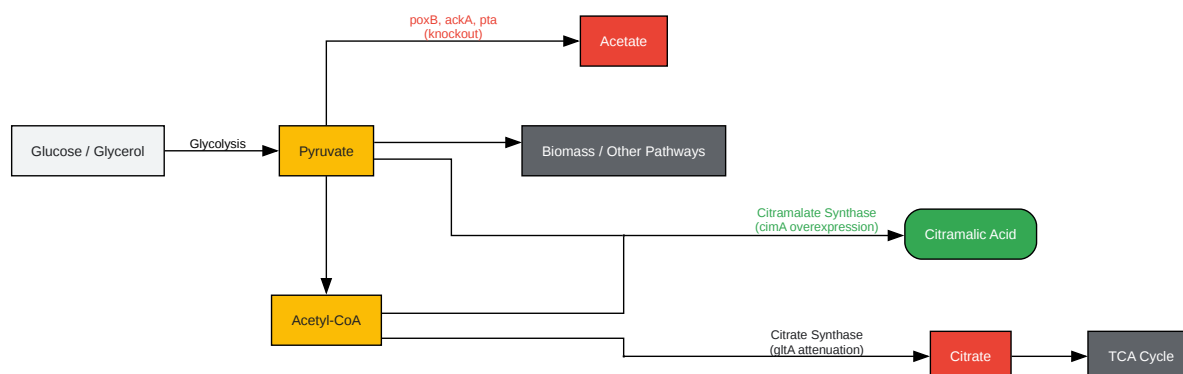
- Sample Preparation:
 - For solid samples (e.g., apple peel), homogenize with water.
 - Centrifuge the homogenate or liquid sample to remove particulate matter.
- Derivatization:
 - To enable chiral separation on a standard C18 column, the **citramalic acid** enantiomers are derivatized with a chiral reagent. An example is benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂). This reaction creates diastereomers that are separable by reverse-phase chromatography.
- LC-MS/MS Analysis:

- Chromatography System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Column: A C18 reverse-phase column (e.g., InertSustain C18, 150 mm × 2.1 mm, 3 μm).
- Mobile Phase: A gradient elution using two solvents, typically water with 0.05% formic acid (A) and acetonitrile with 0.05% formic acid (B).
- Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the derivatized diastereomers.
- Data Analysis:
 - The separated diastereomers are detected and quantified based on their retention times and specific mass transitions in the MRM mode.
 - The concentration of each enantiomer is determined by comparing the peak areas to a standard curve generated with known concentrations of derivatized (R)- and (S)-**citramalic acid** standards.

Visualizations

Biosynthetic Pathway of Citramalic Acid

The following diagram illustrates the engineered metabolic pathway for **citramalic acid** production in *E. coli*.

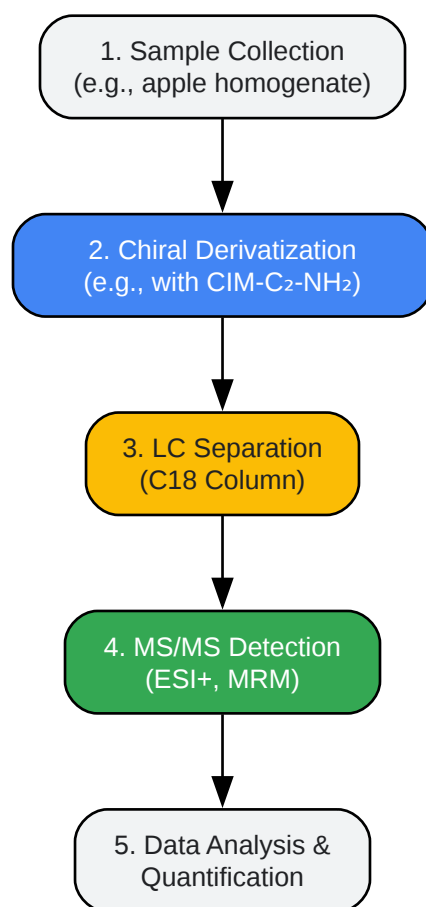


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Caption: Engineered pathway for **citramalic acid** synthesis in *E. coli*.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the key steps in the analytical workflow for the enantiomeric separation of **citramalic acid**.



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Caption: Workflow for enantioselective analysis of **citramalic acid**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com